6-Hydroxy-4'-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-hydroxy-3-[4-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-4-7-13(19)12(8-10)9-2-5-11(6-3-9)15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHMMFPTAZWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4’-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of Functional Groups: The hydroxyl group can be introduced through a hydroxylation reaction, while the trifluoromethyl group can be added using a trifluoromethylation reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4’-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid methyl ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent, particularly in the development of new drugs. Its structural features allow for interactions with biological targets, making it a candidate for:
- Antimicrobial Agents : Research indicates that derivatives of biphenyl compounds can act as effective antimicrobial agents. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
- Anticancer Activity : Some studies have suggested that biphenyl derivatives can inhibit cancer cell growth. The presence of hydroxyl and trifluoromethyl groups may contribute to this activity by influencing the compound's interaction with cellular targets .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar biphenyl derivatives and their evaluation against various bacterial strains. The results showed promising antibacterial activity, suggesting that 6-Hydroxy-4'-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester could be further investigated for its potential in treating infections .
Agrochemicals
The compound is also being explored for its applications in agrochemicals, particularly as a herbicide or pesticide. Its structural attributes allow it to interact with plant growth regulators or pest physiology.
- Herbicidal Activity : Research has indicated that compounds with similar structures can inhibit specific enzymes involved in plant growth, making them effective as herbicides .
Case Study: Herbicidal Testing
In a controlled study, various biphenyl derivatives were tested for their herbicidal properties against common agricultural weeds. The findings demonstrated that certain modifications to the biphenyl structure significantly enhanced herbicidal efficacy, paving the way for further exploration of this compound in agricultural applications .
Materials Science
In materials science, the compound's unique properties are being investigated for potential use in polymer chemistry and as additives in coatings.
- Polymer Additives : The incorporation of fluorinated compounds into polymers can enhance thermal stability and chemical resistance. Studies suggest that the trifluoromethyl group can significantly improve the performance characteristics of polymeric materials .
Case Study: Polymer Enhancement
Research conducted on polymer blends incorporating fluorinated biphenyl derivatives demonstrated improved thermal and mechanical properties compared to traditional polymers. This suggests that this compound could serve as an effective additive in high-performance materials .
Mechanism of Action
The mechanism of action of 6-Hydroxy-4’-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) vs. Fluorine (-F): The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to the mono-fluorinated analog (4'-fluoro derivative, ). This is critical for improving blood-brain barrier penetration in CNS-targeted drugs.
Hydroxyl (-OH) Position:
The 6-hydroxy group in the target compound contrasts with the 3-hydroxy group in 4'-fluoro-3-hydroxy-biphenyl-4-carboxylate (). Positional differences in hydroxyl groups can alter hydrogen-bonding interactions, solubility, and enzymatic recognition. For example, 6-hydroxy positioning may reduce first-pass metabolism compared to 3-hydroxy analogs .Methyl Ester vs. Free Carboxylic Acid:
Methyl esters, as prodrug forms, improve membrane permeability compared to free carboxylic acids. Hydrolysis in vivo releases the active acid form, as seen in EDG2 inhibitor development ().
Pharmacological and Industrial Relevance
EDG2 Receptor Inhibition:
The trifluoromethyl biphenyl scaffold is a hallmark of EDG2 inhibitors (). The target compound’s structure aligns with derivatives used to treat atherosclerosis and myocardial infarction, where the -CF₃ group stabilizes the compound against oxidative degradation .- Antioxidant Potential: Similar esters, such as hexadecanoic acid methyl ester, exhibit antioxidant properties (). The biphenyl core in the target compound may confer additional radical-scavenging capacity due to aromatic resonance stabilization .
- Synthetic Versatility: The compound’s hydroxyl and ester groups make it a versatile intermediate for further functionalization. For instance, coupling with amino acids (e.g., trans-1-amino-4-ethylcyclohexanecarboxylic acid methyl ester, ) can yield prodrugs with tailored pharmacokinetics.
Research Findings and Data
Key Observations:
- Metabolic Stability: The trifluoromethyl group in the target compound likely extends half-life compared to non-fluorinated analogs, as seen in EDG2 inhibitors ().
- Antioxidant Efficacy: Phenolic hydroxyl groups (e.g., in caffeic acid derivatives, ) and esterified fatty acids () both contribute to radical scavenging, suggesting synergistic effects in the target compound.
- Synthetic Challenges: Suzuki coupling reactions for biphenyl esters require precise control of palladium catalysts and boronic acid partners to avoid byproducts ().
Biological Activity
6-Hydroxy-4'-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester (CAS Number: 1261549-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₁F₃O₃
- Molecular Weight : 296.24 g/mol
- Structural Characteristics : The compound features a biphenyl structure with a hydroxyl group and a trifluoromethyl group, which may contribute to its biological activity.
Antiviral Activity
Research indicates that derivatives of biphenyl compounds exhibit significant antiviral properties. A study highlighted the potential of similar compounds in inhibiting Hepatitis B Virus (HBV) replication, suggesting that structural analogs could also possess antiviral activity against other viruses.
- Mechanism : The antiviral effect is often linked to the inhibition of viral entry or replication processes within host cells. Molecular docking studies have suggested that these compounds can bind effectively to viral proteins, thereby disrupting their function .
Antibacterial Properties
Biphenyl derivatives have been reported to exhibit antibacterial activity against Gram-positive and some Gram-negative bacteria. The presence of hydroxyl and trifluoromethyl groups appears to enhance the antibacterial potency by affecting cell membrane integrity and inhibiting essential bacterial enzymes.
- Case Study : A comparative study demonstrated that similar compounds had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating superior efficacy in certain bacterial strains .
Cytotoxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the cytotoxicity of these compounds. Preliminary studies have shown that this compound exhibits low cytotoxicity in vitro, making it a promising candidate for further development.
| Compound | Cytotoxicity (IC50) | Antiviral Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | >100 µM | High (against HBV) | Moderate (Gram-positive bacteria) |
| Similar Biphenyl Derivative | 50 µM | Moderate | High (Gram-negative bacteria) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in viral replication or bacterial metabolism.
- Disruption of Membrane Integrity : Affecting the lipid bilayer of bacterial cells, leading to cell lysis.
- Interference with Protein Synthesis : Binding to ribosomal subunits or other critical proteins involved in translation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Hydroxy-4'-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester, and how do reaction conditions influence yield and purity?
- Methodology : A palladium-catalyzed Suzuki-Miyaura coupling is commonly employed. For example, 3-trifluoromethylphenylboronic acid is reacted with a brominated benzoic acid methyl ester derivative (e.g., 3-bromo-4-methylbenzoic acid methyl ester) using tris(dibenzylideneacetone)dipalladium(0) and tri-tert-butylphosphonium tetrafluoroborate as catalysts in dioxane at 70°C. Post-reaction purification via silica gel chromatography with heptane/ethyl acetate gradients improves purity . Variations in boronic acid stoichiometry, solvent choice (e.g., dioxane vs. THF), and catalyst loading significantly impact yield.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- LC/MS : Retention time ( min) and molecular ion detection ( [MH]) confirm identity and monitor reaction progress .
- GC/MS : Derivatization of hydroxyl groups with BSTFA to form trimethylsilyl (TMS) ethers enhances volatility. Capillary GC coupled with MS detects fragmentation patterns, aiding structural confirmation .
- Silica Gel Chromatography : Gradient elution resolves ester intermediates from unreacted boronic acids or palladium residues .
Q. What biological activities are reported for structurally related biphenyl esters, and how might the trifluoromethyl group influence activity?
- Methodology : Analogous compounds (e.g., EDG2 receptor inhibitors) are screened in vitro for therapeutic potential (e.g., atherosclerosis). The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Antioxidant and anti-inflammatory activities are inferred from structurally similar esters (e.g., hexadecanoic acid methyl ester) via radical scavenging assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from regioisomeric impurities during synthesis?
- Methodology :
- Isotopic Labeling : Use C-labeled boronic acids to track coupling positions via distinct NMR signals.
- High-Resolution MS : Differentiate regioisomers by exact mass differences (e.g., 6-hydroxy vs. 4-hydroxy substitution).
- Crystallography : Single-crystal X-ray diffraction of purified intermediates confirms regiochemistry .
Q. What strategies enhance regioselective functionalization of the biphenyl core for targeted biological activity?
- Methodology :
- Directed Ortho-Metalation : Install directing groups (e.g., methoxy) on the biphenyl scaffold to control trifluoromethylation or hydroxylation positions.
- Protection/Deprotection : Temporarily protect the hydroxyl group with TBS ethers during coupling to prevent undesired side reactions .
Q. How do derivatization protocols for hydroxyl groups impact the detection limits of GC/MS in metabolic studies?
- Methodology : Derivatize hydroxyl groups with BSTFA (50 µL, 60°C, 30 min) to form TMS ethers, reducing polarity and improving GC elution. Compare signal-to-noise ratios of underivatized vs. derivatized samples to quantify detection limits (typically <1 ng/mL) .
Q. What structure-activity relationships (SARs) guide the design of EDG2 receptor inhibitors using this compound as a scaffold?
- Methodology :
- Molecular Docking : Model the biphenyl ester into the EDG2 binding pocket; the trifluoromethyl group engages in hydrophobic interactions with Leu and Phe.
- In Vivo Testing : Replace the methyl ester with ethyl or tert-butyl esters to assess pharmacokinetic profiles (e.g., half-life, bioavailability) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
